4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(thiophen-2-yl)oxazole
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Overview
Description
4-(4-BROMOBENZENESULFONYL)-5-(BUTYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as bromobenzene, sulfonyl, butylsulfanyl, and thiophene makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZENESULFONYL)-5-(BUTYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common approach is:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromobenzene sulfonyl group: This step often involves sulfonylation reactions using reagents like bromobenzenesulfonyl chloride.
Attachment of the butylsulfanyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom in the bromobenzene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLBENZENESULFONYL)-5-(BUTYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
- 4-(4-CHLOROBENZENESULFONYL)-5-(BUTYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
Uniqueness
The uniqueness of 4-(4-BROMOBENZENESULFONYL)-5-(BUTYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE lies in the presence of the bromobenzene sulfonyl group, which can impart distinct chemical reactivity and biological activity compared to its methyl or chloro analogs.
Properties
Molecular Formula |
C17H16BrNO3S3 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-butylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C17H16BrNO3S3/c1-2-3-10-24-17-16(19-15(22-17)14-5-4-11-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
MXUBEGMWMHGOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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